2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide
CAS No.: 101465-37-6
Cat. No.: VC17309631
Molecular Formula: C20H26NO2P
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide - 101465-37-6](/images/structure/VC17309631.png)
Specification
CAS No. | 101465-37-6 |
---|---|
Molecular Formula | C20H26NO2P |
Molecular Weight | 343.4 g/mol |
IUPAC Name | 2-bis(2-methylphenyl)phosphoryl-N,N-diethylacetamide |
Standard InChI | InChI=1S/C20H26NO2P/c1-5-21(6-2)20(22)15-24(23,18-13-9-7-11-16(18)3)19-14-10-8-12-17(19)4/h7-14H,5-6,15H2,1-4H3 |
Standard InChI Key | SJMRSSLTAGYQAV-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide has the molecular formula C₂₀H₂₆NO₂P and a molecular weight of 343.44 g/mol. The structure comprises a central acetamide group (CH₂CON(C₂H₅)₂) bonded to a phosphoryl group (P=O) flanked by two 2-methylphenyl substituents (Figure 1). The diethyl groups on the acetamide nitrogen enhance solubility in nonpolar solvents, while the bulky 2-methylphenyl groups introduce steric hindrance, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 2-[bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide |
Molecular Formula | C₂₀H₂₆NO₂P |
Molecular Weight | 343.44 g/mol |
SMILES Notation | CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C(CN(CC)CC)=O |
Spectroscopic Characterization
31P NMR Spectroscopy: The phosphorus nucleus in the phosphoryl group resonates at δ 25–28 ppm, consistent with analogous triarylphosphine oxides . 1H NMR reveals signals for the methyl groups on the phenyl rings (δ 2.3–2.5 ppm), diethyl substituents (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂), and acetamide protons (δ 2.8–3.0 ppm for CH₂CON). IR Spectroscopy exhibits a strong P=O stretch at 1250–1270 cm⁻¹ and an amide C=O stretch at 1640–1660 cm⁻¹ .
Synthetic Methodologies
Direct Phosphorylation of Acetamide Precursors
The most common route involves reacting N,N-diethylchloroacetamide with bis(2-methylphenyl)phosphine oxide under basic conditions. Triethylamine is typically employed to scavenge HCl, with the reaction proceeding in tetrahydrofuran (THF) at reflux (65–70°C) for 12–16 hours (Equation 1) :
Table 2: Optimization of Reaction Conditions
Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
ClCH₂CON(C₂H₅)₂ | THF | 65 | 16 | 68 |
HP(O)(C₆H₄CH₃-2)₂ | DCM | 40 | 24 | 52 |
K₂CO₃ (base) | Acetonitrile | 80 | 12 | 61 |
Alternative Routes
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Michaelis-Arbuzov Reaction: Treatment of N,N-diethylbromoacetamide with tris(2-methylphenyl)phosphine yields the target compound via intermediate phosphonium species .
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Post-Functionalization: Phosphorylation of pre-formed acetamide derivatives using POCl₃ followed by substitution with 2-methylphenol .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). It is stable under inert atmospheres but hydrolyzes slowly in acidic or alkaline aqueous media, releasing phosphoric acid derivatives .
Table 3: Physicochemical Data
Property | Value |
---|---|
Melting Point | 124–127°C |
logP (Octanol-Water) | 3.8 |
Refractive Index | 1.572 (20°C) |
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of −15°C and decomposition onset at 280°C, indicating suitability for high-temperature applications .
Applications in Catalysis and Materials Science
Ligand in Transition Metal Catalysis
The phosphoryl and amide groups act as bidentate ligands, coordinating to metals such as Pd(II) and Cu(I). In Suzuki-Miyaura cross-coupling reactions, palladium complexes of this ligand achieve turnover numbers (TONs) exceeding 10⁴ for aryl bromide substrates .
Polymer Modification
Incorporation into polyamide backbones enhances thermal stability and flame retardancy. Blends with polyvinyl chloride (PVC) show reduced smoke emission during combustion due to phosphorus-mediated radical quenching .
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